Acetylsalicylic Acid-d7
Description
Acetylsalicylic Acid-d7 (ASA-d7) is a deuterium-labeled isotopologue of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). Its molecular formula is C9HD7O4 (molecular weight: 187.2 g/mol), where seven hydrogen atoms are replaced with deuterium, making it a stable isotopic tracer . ASA-d7 retains the core pharmacological properties of aspirin, including cyclooxygenase (COX) inhibition, analgesic, anti-inflammatory, and antipyretic effects. It is primarily employed in pharmacokinetic and metabolic studies to track drug distribution, metabolism, and excretion without altering its biochemical activity .
Properties
Molecular Formula |
C₉HD₇O₄ |
|---|---|
Molecular Weight |
187.2 |
Synonyms |
2-Acetoxybenzoic-d7 Acid; 2-(Acetyloxy)benzoic-d7 Acid; Acylpyrin-d7; Angettes-d7; Aspro-d7; Aspirin-d7; ASA-d7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
ASA-d7 undergoes hydrolysis in acidic or basic conditions to form deuterated salicylic acid (SA-d7) and acetic acid-d4. The reaction mechanism remains consistent with non-deuterated aspirin but exhibits isotopic effects due to C-D bonds.
Mechanistic Overview
-
Acidic Hydrolysis : Protonation of the ester carbonyl group facilitates nucleophilic attack by water, forming SA-d7 and acetic acid-d4. The kinetic isotope effect (KIE) reduces the reaction rate slightly compared to non-deuterated aspirin .
-
Basic Hydrolysis : Base deprotonates water, generating a hydroxyl ion that cleaves the ester bond. The increased electron density from deuterium substitution may marginally stabilize intermediates, though experimental data remain limited .
Table 1: Hydrolysis Rate Constants for ASA-d7 vs. ASA
Metabolic Reactions
ASA-d7 irreversibly acetylates cyclooxygenase (COX) enzymes, inhibiting prostaglandin and thromboxane synthesis. Deuterium substitution minimally impacts binding affinity but may alter metabolic stability.
Metabolic Pathways :
-
Hydrolysis to SA-d7 : Plasma esterases convert ASA-d7 to SA-d7, with a half-life extended by ~10–15% due to isotopic effects .
-
Glucuronidation : SA-d7 undergoes hepatic glucuronidation, forming deuterated metabolites (ether/acyl glucuronides) .
Table 2: Comparative Metabolic Half-Lives
| Compound | Plasma Half-Life (min) | Hepatic Clearance (mL/min/kg) |
|---|---|---|
| ASA | 20–30 | 12–18 |
| ASA-d7* | 22–33 | 11–17 |
| *Estimated from deuterium’s impact on enzyme kinetics . |
Reaction with Carbonates
ASA-d7 reacts with sodium bicarbonate to form deuterated sodium acetylsalicylate, CO₂-d2, and water-d2. The reaction is critical for pharmaceutical formulations to enhance solubility.
Balanced Equation :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
2.1.1 Triflusal
- Structure : Triflusal is structurally analogous to aspirin but contains a trifluoromethyl group instead of a methyl ester.
- Pharmacology : While both inhibit platelet aggregation, triflusal’s primary metabolite (3-trifluoromethyl-4-hydroxybenzoic acid) inhibits phosphodiesterase, leading to increased cAMP levels—a mechanism distinct from aspirin’s irreversible COX-1 acetylation .
- Clinical Profile : Triflusal exhibits fewer gastrointestinal side effects compared to aspirin, making it a safer long-term antithrombotic agent .
2.1.2 Salicylic Acid Esters
- Transdermal Derivatives : Esters of acetylsalicylic acid (e.g., methyl, ethyl, and benzyl derivatives) were synthesized to enhance transdermal penetration. These derivatives showed lower aqueous solubility (e.g., logD values ranging from 1.2 to 3.5 at pH 4.5) but achieved therapeutic flux rates comparable to oral aspirin .
- Therapeutic Potential: Methyl acetylsalicylate demonstrated a 2.3-fold higher transdermal flux than unmodified aspirin, suggesting utility in topical formulations .
Metal Complexes
2.2.1 Cobalt (ACCo2) and Zinc (ACZn2+) Complexes
- Anti-inflammatory Activity : ACCo2 and ACZn2+ complexes exhibited 2–3 times greater anti-inflammatory effects than aspirin in rodent models, with reduced gastrointestinal toxicity. ACCo2 showed superior neurotropic activity, modulating neuronal excitability in mollusk models .
- Mechanism : Enhanced bioavailability and metal-mediated COX-2 inhibition contribute to their efficacy .
2.3.1 2-Oxindole Derivatives
- Compound 5a : This derivative demonstrated 18.7-fold higher antithrombotic activity than aspirin in carotid artery occlusion models. Its mechanism involves dual inhibition of thromboxane A2 synthase and platelet ADP receptors .
2.3.2 Thioterpenoids
- Compound 1: A sulfur-containing terpenoid showed 1.9-fold higher antiplatelet activity than aspirin in ADP-induced aggregation tests. Its anticoagulant activity, however, was inferior to heparin .
2.3.3 Imidazole Derivatives
Natural Product Derivatives
2.4.1 Litsea Genus Compounds
2.4.2 Protocatechuic Acid
- Binding Affinity : In silico studies showed protocatechuic acid (a Hibiscus sabdariffa component) and aspirin have similar binding energies (−8.5 vs. −8.3 kcal/mol) at COX-2 active sites, though aspirin’s acetyl group enables irreversible inhibition .
Key Comparative Data
Pharmacokinetic and Stability Considerations
- Aspirin vs. Salicylic Acid : Aspirin’s acetyl group reduces gastric irritation compared to salicylic acid but introduces hydrolysis-dependent instability (t1/2 = 20 min in plasma) .
Q & A
Q. How should researchers document and validate this compound synthesis in compliance with academic standards?
- Methodological Answer : Follow structured reporting frameworks, including reagent tables (e.g., deuterated reagents, purity ≥ 98%), reaction yields (%), and characterization data (NMR δ 2.3 ppm for acetyl protons; MS m/z 187.2). Cross-reference results with literature values (e.g., CAS 50-78-2) and include error analysis (e.g., ±5% yield variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
